METHYL 2-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclohepta[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and cyclohepta[b]thiophene derivatives. The key steps may involve:
Aldol Condensation: Combining 3,4-dimethoxybenzaldehyde with an appropriate ketone to form the enone intermediate.
Amidation: Reacting the enone intermediate with an amine to form the amide linkage.
Cyclization: Forming the cyclohepta[b]thiophene ring system through intramolecular cyclization reactions.
Esterification: Converting the carboxylic acid group to the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta[b]thiophene Derivatives: Compounds with similar ring structures and functional groups.
Phenylpropanoids: Compounds with similar aromatic and prop-2-enoyl groups.
Uniqueness
Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H25NO5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-26-16-11-9-14(13-17(16)27-2)10-12-19(24)23-21-20(22(25)28-3)15-7-5-4-6-8-18(15)29-21/h9-13H,4-8H2,1-3H3,(H,23,24)/b12-10+ |
InChI Key |
NDDBHCIMTBCSLY-ZRDIBKRKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)OC |
Origin of Product |
United States |
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